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Compound of Interest

Compound Name: TES-991

Cat. No.: B2989993 Get Quote

This technical support guide provides researchers, scientists, and drug development

professionals with essential information, troubleshooting advice, and detailed protocols for

utilizing TES-991 to increase intracellular NAD+ levels.

Frequently Asked Questions (FAQs)
Q1: What is TES-991 and what is its mechanism of action?

A1: TES-991 is a selective and potent pharmacological inhibitor of α-amino-β-

carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). ACMSD is a key enzyme in the de

novo NAD+ synthesis pathway. By inhibiting ACMSD, TES-991 prevents the degradation of an

important NAD+ precursor, leading to an increase in the synthesis of NAD+. This, in turn, can

activate NAD+-dependent enzymes like Sirtuin 1 (SIRT1) and enhance mitochondrial

function[1][2][3].

Q2: In which experimental models has TES-991 been shown to be effective?

A2: TES-991 has been demonstrated to effectively increase NAD+ levels in both in vitro and in

vivo models. Specifically, it has been shown to work in primary mouse hepatocytes and in mice,

where it increased NAD+ content in the liver, kidneys, and brain[1].

Q3: What is a typical starting concentration for in vitro experiments?
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A3: Based on published data, effective concentrations for in vitro experiments, such as with

primary mouse hepatocytes, are in the low micromolar range. A dose-response study would be

the best approach to determine the optimal concentration for your specific cell type and

experimental conditions[3].

Q4: What is a recommended dosage for in vivo mouse studies?

A4: A dosage of 15 mg/kg/day, administered by supplementing a chow diet, has been shown to

be effective in mice[1]. This dosage was sufficient to increase NAD+ levels in several tissues

and provide protective effects in a mouse model of non-alcoholic fatty liver disease (NAFLD)[1].

Q5: How long does it take to observe an increase in NAD+ levels after TES-991 treatment?

A5: In primary mouse hepatocytes, effects on gene expression were observed after 24 hours of

treatment[3]. In mice, feeding with a TES-991 supplemented diet for 10 days resulted in

increased NAD+ content in the liver, kidneys, and brain[1]. The exact timing can vary

depending on the experimental system.
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Issue Possible Cause(s) Recommended Solution(s)

No significant increase in

NAD+ levels observed.

1. Suboptimal TES-991

Concentration: The

concentration used may be too

low for your specific cell type

or experimental conditions. 2.

Incorrect NAD+ Measurement

Technique: NAD+

measurement assays can be

sensitive and prone to error.[4]

[5] 3. Cell Health: The cells

may be unhealthy, stressed, or

have a compromised NAD+

synthesis pathway. 4. Tissue

Specificity: TES-991 has been

shown to not affect NAD+

levels in all tissues, such as

the heart and skeletal

muscle[1].

1. Perform a dose-response

experiment to determine the

optimal concentration of TES-

991. 2. Review your NAD+

measurement protocol. Ensure

proper sample extraction and

handling. Consider using a

commercially available kit and

run appropriate controls.[4] 3.

Check cell viability using a

standard assay (e.g., Trypan

Blue, MTT). Ensure optimal

culture conditions. 4. Confirm

that your target tissue (e.g.,

liver, kidney, brain) is one

where TES-991 has a known

effect[1].

High variability between

replicates.

1. Inconsistent Pipetting:

Inaccurate pipetting can lead

to significant variations.[4] 2.

Cell Plating Density: Uneven

cell seeding can result in

different cell numbers per well.

3. Incomplete Cell Lysis:

Inefficient lysis will lead to

incomplete extraction of NAD+.

1. Use calibrated pipettes and

beveled tips to improve

precision[4]. 2. Ensure a

homogenous cell suspension

before plating and check for

even distribution. 3. Optimize

your lysis protocol. Ensure

complete cell disruption before

proceeding.

Observed Cytotoxicity at

higher concentrations.

1. Off-target Effects: High

concentrations of any small

molecule can lead to off-target

effects. 2. Solvent Toxicity: The

vehicle (e.g., DMSO) used to

dissolve TES-991 may be at a

toxic concentration.

1. Determine the EC50 for

NAD+ increase and the CC50

for cytotoxicity to find a

therapeutic window. 2. Ensure

the final concentration of the

solvent in your culture medium

is below the toxic threshold for
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your cells (typically <0.1% for

DMSO).

Data Presentation
Table 1: In Vivo Effects of TES-991 on NAD+ Levels and Liver Health in Mice

Model Treatment Key Outcomes Reference

9-week old male

C57BL/6J mice

TES-991 (15

mg/kg/day) in chow

diet for 10 days

Increased NAD+

content in liver,

kidneys, and brain.

[1]

Methionine-and-

choline-deficient

(MCD) diet-fed mice

TES-991 (15

mg/kg/day)

Reverted the diet-

induced depletion of

hepatic NAD+.

Attenuated hepatic

steatosis and reduced

plasma ALT and AST

levels.

[1]

Experimental Protocols
Protocol 1: In Vitro Dose-Response Study in Primary
Hepatocytes

Cell Plating: Seed primary mouse hepatocytes in 12-well plates at a density of 250,000 cells

per well. Allow cells to adhere overnight.

Preparation of TES-991: Prepare a stock solution of TES-991 in DMSO. Create a serial

dilution of TES-991 in culture medium to achieve final concentrations ranging from 0.1 µM to

10 µM. Remember to include a vehicle-only control (DMSO).

Treatment: Replace the culture medium with the medium containing the different

concentrations of TES-991.

Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
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Cell Lysis and NAD+ Measurement:

Wash the cells with ice-cold PBS.

Lyse the cells using an appropriate extraction buffer for a commercial NAD+/NADH assay

kit.

Follow the manufacturer's instructions for the NAD+ assay. This typically involves a cycling

reaction where NAD+ is reduced to NADH, which then reacts with a probe to generate a

colorimetric or fluorescent signal.

Measure the signal using a plate reader.

Data Analysis: Normalize the NAD+ levels to the protein concentration in each well. Plot the

normalized NAD+ levels against the TES-991 concentration to determine the dose-response

relationship.

Protocol 2: In Vivo Administration of TES-991 in Mice
Animal Model: Use 9-week old male C57BL/6J mice.

Diet Preparation: Prepare a chow diet supplemented with TES-991 to achieve a final dosage

of 15 mg/kg of body weight per day. A vehicle-only chow diet should be prepared for the

control group.

Treatment Period: Feed the mice with the supplemented or control diet for 10 days. Ensure

free access to food and water.

Tissue Collection: At the end of the treatment period, euthanize the mice and harvest tissues

of interest (e.g., liver, kidney, brain). Immediately flash-freeze the tissues in liquid nitrogen

and store them at -80°C until analysis.

NAD+ Extraction from Tissue:

Homogenize the frozen tissue in an acidic extraction buffer.

Neutralize the extract with a basic buffer.
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Centrifuge to remove protein precipitates.

NAD+ Quantification: Use a commercial NAD+/NADH assay kit to quantify the NAD+ levels

in the tissue extracts, following the manufacturer's protocol.

Data Analysis: Normalize the NAD+ concentration to the tissue weight. Perform statistical

analysis to compare the NAD+ levels between the TES-991 treated and control groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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